

# An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)pyridine

Cat. No.: B156976

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-(trifluoromethyl)pyridine**, a key fluorinated heterocyclic compound. It details its physicochemical properties, experimental protocols for its synthesis and reactions, and its significant applications as a versatile building block in the development of novel pharmaceutical and agrochemical agents.

## Core Physicochemical Properties

**2-Bromo-5-(trifluoromethyl)pyridine** is a solid, crystalline compound at room temperature.[1] The presence of a bromine atom and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique reactivity and electronic characteristics, making it a valuable intermediate in organic synthesis.[2]

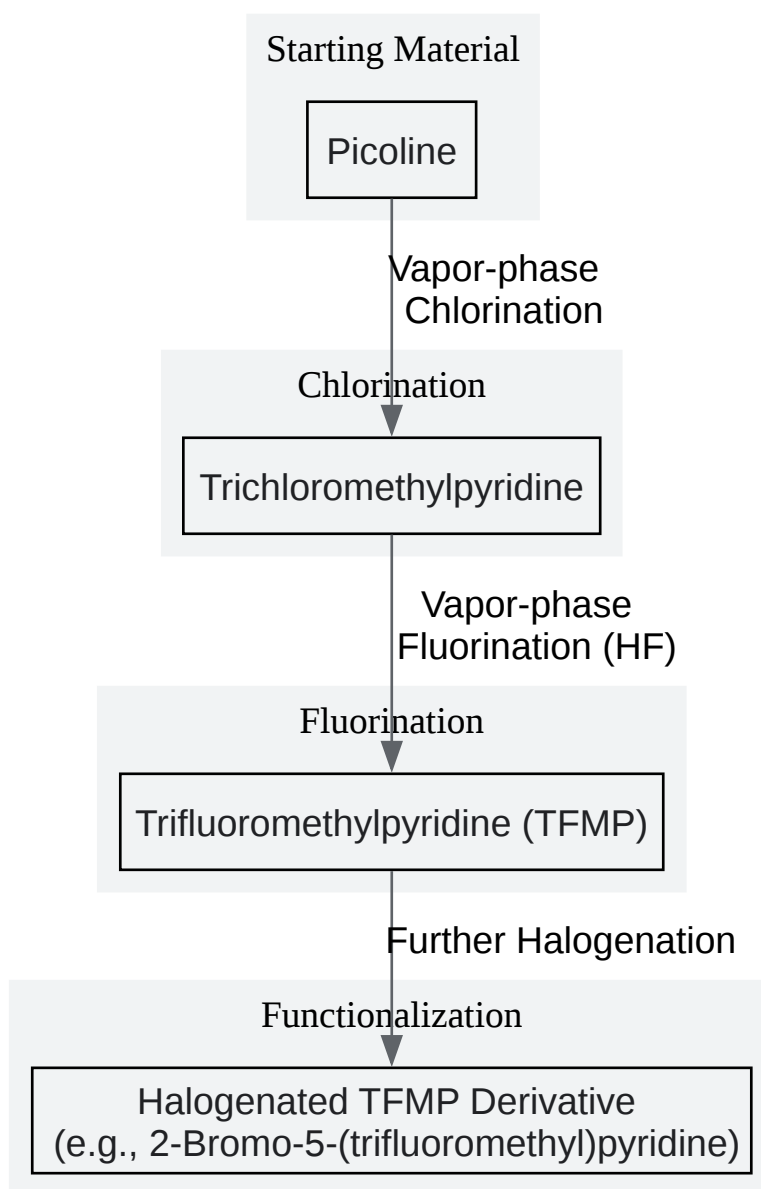
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>3</sub> N	[1][3][4]
Molecular Weight	225.99 g/mol	[1][3][4]
CAS Number	50488-42-1	[3][4]
Appearance	Solid, Crystalline	[1]
Melting Point	44-48 °C	[1]
Boiling Point	78-81°C / 30mm	[1]
Solubility	Soluble in methanol and ethanol	[1]

## Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or through chlorine/fluorine exchange from corresponding trichloromethylpyridines.[5][6] The latter is a common industrial approach for producing various trifluoromethylpyridine derivatives.[5][6]

The trifluoromethyl group is a strong electron-withdrawing group, which, along with the bromine atom, makes the pyridine ring electron-deficient. This electronic nature makes **2-Bromo-5-(trifluoromethyl)pyridine** susceptible to nucleophilic aromatic substitution and a valuable substrate for various cross-coupling reactions.

## General Industrial Synthesis Pathway for Trifluoromethylpyridines



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Caption: General industrial synthesis workflow for halogenated trifluoromethylpyridines.

## Experimental Protocols

### Palladium-Catalyzed $\alpha$ -Arylation of a Reformatsky Reagent

**2-Bromo-5-(trifluoromethyl)pyridine** serves as a key substrate in palladium-catalyzed  $\alpha$ -arylation reactions.<sup>[1][7]</sup> This reaction is crucial for forming carbon-carbon bonds, a

fundamental process in the synthesis of complex organic molecules for drug discovery.

Objective: To synthesize an  $\alpha$ -aryl ester by coupling **2-Bromo-5-(trifluoromethyl)pyridine** with a Reformatsky reagent.

Materials:

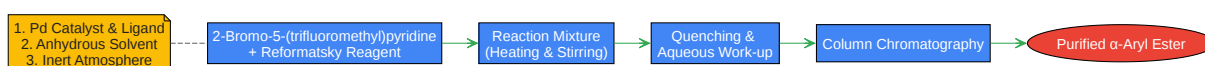
- **2-Bromo-5-(trifluoromethyl)pyridine**
- Reformatsky reagent (e.g., ethyl bromozincacetate)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>(dppf))
- Ligand (e.g., triphenylphosphine, dppf)
- Anhydrous solvent (e.g., THF, Dioxane)
- Inert gas atmosphere (Nitrogen or Argon)

Methodology:

- **Reactor Setup:** A dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the palladium catalyst and ligand under an inert atmosphere.
- **Reagent Addition:** Anhydrous solvent is added, followed by **2-Bromo-5-(trifluoromethyl)pyridine**. The mixture is stirred until all solids are dissolved.
- **Reaction Initiation:** The Reformatsky reagent solution is added dropwise to the reaction mixture at room temperature.
- **Heating and Monitoring:** The reaction mixture is heated to reflux (typically 60-100 °C, depending on the solvent) and maintained for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired  $\alpha$ -aryl ester.

## Illustrative Workflow for Cross-Coupling Reaction



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Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

## Applications in Research and Development

The unique physicochemical properties imparted by the trifluoromethyl group make trifluoromethylpyridine (TFMP) derivatives highly valuable in both agrochemical and pharmaceutical research.<sup>[2][6]</sup>

Agrochemicals:

- Many modern herbicides, insecticides, and fungicides incorporate the TFMP moiety.<sup>[2]</sup>
- The trifluoromethyl group enhances the potency and soil residency of these active compounds.<sup>[2]</sup>

Pharmaceuticals:

- The trifluoromethyl group can significantly improve the metabolic stability and bioavailability of drug candidates.<sup>[2]</sup> The strength of the C-F bond makes the group resistant to metabolic degradation, potentially extending the half-life of a drug.<sup>[2]</sup>

- Increased lipophilicity, another effect of the trifluoromethyl group, aids in the penetration of cell membranes.[2]
- TFMP derivatives are used as scaffolds in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders.[2] Several pharmaceutical products containing the TFMP moiety have already been approved for market, with many more in clinical trials.[2][5][6]

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